molecular formula C13H17N3Se B15162698 {[1-(Azidomethyl)cyclohexyl]selanyl}benzene CAS No. 142466-18-0

{[1-(Azidomethyl)cyclohexyl]selanyl}benzene

Cat. No.: B15162698
CAS No.: 142466-18-0
M. Wt: 294.26 g/mol
InChI Key: OCRAVJKGJGBJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(Azidomethyl)cyclohexyl]selanyl}benzene is a complex organic compound that features a unique combination of azide, cyclohexyl, and selanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Azidomethyl)cyclohexyl]selanyl}benzene typically involves multiple steps, starting with the preparation of the azidomethylcyclohexane intermediate. This intermediate is then reacted with a selanylbenzene derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.

Chemical Reactions Analysis

Types of Reactions

{[1-(Azidomethyl)cyclohexyl]selanyl}benzene can undergo various chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Copper(I) iodide (CuI) and sodium ascorbate are often used in click chemistry reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

{[1-(Azidomethyl)cyclohexyl]selanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new organic compounds with unique properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(Azidomethyl)cyclohexyl]selanyl}benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages, while the selanyl group can be oxidized or reduced, providing versatility in chemical transformations. These properties make it a valuable tool in synthetic chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azidomethyl-1-(phenylseleno)cyclohexane
  • Benzene, [1-(azidomethyl)cyclohexyl]selanyl

Uniqueness

{[1-(Azidomethyl)cyclohexyl]selanyl}benzene is unique due to the combination of azide, cyclohexyl, and selanyl groups in a single molecule. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Biological Activity

Overview of Selenium Compounds

Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism. Compounds containing selenium have garnered attention for their potential therapeutic applications, particularly in cancer treatment and as antimicrobial agents.

Biological Activity of Selenium Compounds

  • Antioxidant Properties : Selenium compounds can enhance the activity of antioxidant enzymes such as glutathione peroxidase, which protects cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for cancer prevention.
  • Anticancer Activity : Research has shown that certain selenium-containing compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, organoselenium compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Effects : Some selenium compounds exhibit antimicrobial properties against a range of pathogens. This activity is attributed to the ability of selenium to disrupt microbial cell membranes and interfere with metabolic processes.

Case Studies and Research Findings

  • Selenium and Cancer : A study demonstrated that selenium supplementation could reduce the risk of prostate cancer in men. The mechanism was linked to the enhancement of immune function and reduction of oxidative DNA damage.
  • Selenium as an Antimicrobial Agent : Research indicated that selenium nanoparticles showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents.

Data Table: Biological Activities of Selenium Compounds

Compound TypeBiological ActivityMechanism
Organoselenium CompoundsAntioxidantEnhances glutathione peroxidase activity
Selenium NanoparticlesAntimicrobialDisrupts microbial membranes
Selenoamino AcidsAnticancerInduces apoptosis in cancer cells

Properties

CAS No.

142466-18-0

Molecular Formula

C13H17N3Se

Molecular Weight

294.26 g/mol

IUPAC Name

[1-(azidomethyl)cyclohexyl]selanylbenzene

InChI

InChI=1S/C13H17N3Se/c14-16-15-11-13(9-5-2-6-10-13)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

OCRAVJKGJGBJGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN=[N+]=[N-])[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.